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molecular formula C12H14N2O6 B8769767 Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate

Ethyl 4-acetamido-2-methoxy-5-nitrobenzoate

Cat. No. B8769767
M. Wt: 282.25 g/mol
InChI Key: FUWDOFFTTDWWPN-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

A mixture of ethyl 4-acetamido-2-methoxy-5-nitrobenzoate (4.0 g; 14.9 mmol) and NaOH (40 mL, 1 M aq; 40 mmol) in EtOH (80 mL) was refluxed for 2 h. The mixture was cooled to rt and water (20 mL) was added. The mixture was acidified by HCl (6 M aq) and the sub-title compound was filtered off. Yield: 3.0 g (95%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:8]([C:9]([O:11]CC)=[O:10])=[C:7]([O:19][CH3:20])[CH:6]=1)(=O)C.[OH-].[Na+].O.Cl>CCO>[NH2:4][C:5]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:19][CH3:20])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OCC)C=C1[N+](=O)[O-])OC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the sub-title compound was filtered off

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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